3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Overview
Description
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardioactivity and Molecular Structure
The compound has been studied for its cardioactivity. Researchers found that certain isoxazolyl derivatives related to this compound act as vasodilators and can influence cardiac flow. One such compound demonstrated potential as an antihypertensive or antianginal agent due to its similarity in potency to nifedipine but without significant negative inotropic activity (McKenna et al., 1988).
Structural Analysis and Applications in Catalysis
Research has been conducted on structural properties of related isoxazole derivatives. For instance, a study on square planar mononuclear Pd(II) complexes of substituted phenylamines, including those with an isoxazole ring, revealed unique helical twists in their structure. This structural property could have implications in catalytic processes (Drew et al., 2007).
Tautomerism and Basicity
Isoxazole compounds, including those similar to “3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine,” have been the subject of studies on tautomerism. These studies examined the balance between different structural forms (OH and NH forms) in various solvents, contributing to the understanding of the basicity of isoxazoles (Boulton & Katritzky, 1961).
Chemical Reactivity and Synthesis
Chemical reactivity of similar isoxazole compounds has been explored, particularly in the context of synthesizing new derivatives. For instance, studies have been conducted on the reactions of isoxazoles with various chemicals, leading to the formation of different alkylation products. This research contributes to the development of new synthetic methods and potential applications in medicinal chemistry (Polo et al., 1990).
Applications in Chromatography
Research has also focused on the use of isoxazole derivatives in chromatography. A study on thiol-ene click derived cationic cyclodextrin separation materials, which include isoxazole components, demonstrated their efficacy in separating various compounds, including isoxazolines, flavonoids, and β-blockers. This indicates potential applications in analytical chemistry and drug development (Tang et al., 2018).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNXHBVHHKZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276581 | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875628-76-5 | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875628-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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